molecular formula C38H38N4O12 B14462558 3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid

3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid

Cat. No.: B14462558
M. Wt: 742.7 g/mol
InChI Key: ZGQJGXNQYFOUHI-UHFFFAOYSA-N
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Description

3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid is a complex heterocyclic organic compound. It is a derivative of porphyrin, a class of compounds known for their role in biological systems, particularly in the formation of heme and chlorophyll. This compound is characterized by its large, conjugated ring structure, which allows it to participate in various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions to form the porphyrin macrocycleThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified porphyrin compounds .

Scientific Research Applications

3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a model compound for studying the properties and reactivity of porphyrins.

    Biology: The compound is used in studies related to heme and chlorophyll biosynthesis.

    Medicine: Research into the compound’s potential therapeutic applications includes its use in photodynamic therapy for cancer treatment.

    Industry: The compound is explored for its potential use in industrial applications, such as in the development of sensors and catalysts.

Mechanism of Action

The mechanism of action of 3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to metal ions, forming complexes that participate in redox reactions. These complexes can generate reactive oxygen species, which can induce cell damage and apoptosis, making the compound useful in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific combination of carboxyethyl and carboxymethyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C38H38N4O12

Molecular Weight

742.7 g/mol

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C38H38N4O12/c1-17-19(3-7-33(43)44)27-13-25-18(2)20(4-8-34(45)46)28(40-25)15-31-24(12-38(53)54)22(6-10-36(49)50)30(42-31)16-32-23(11-37(51)52)21(5-9-35(47)48)29(41-32)14-26(17)39-27/h13-16,41-42H,3-12H2,1-2H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)

InChI Key

ZGQJGXNQYFOUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5CCC(=O)O)C)N4)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O

Origin of Product

United States

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